molecular formula C10H10FNO2 B1488934 1-(4-Fluorobenzoyl)azetidin-3-ol CAS No. 1342734-67-1

1-(4-Fluorobenzoyl)azetidin-3-ol

Cat. No. B1488934
CAS RN: 1342734-67-1
M. Wt: 195.19 g/mol
InChI Key: MDGXHLPIFJWGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . A process for the preparation of 1-benzylazetidin-3-ol involves the step of cyclizing N-benzyl-3-amino-1-chloro-propan-2-ol .


Molecular Structure Analysis

The InChI code for 1-(4-fluorobenzyl)-3-azetidinol is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 .


Chemical Reactions Analysis

Azetidines possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

The storage temperature for azetidin-3-ol is recommended to be kept in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Pharmacokinetics and Metabolism

1-(4-Fluorobenzoyl)azetidin-3-ol is a compound that has been studied for its pharmacokinetic properties and metabolism in the body. One study investigated the disposition of ezetimibe, a cholesterol absorption inhibitor chemically denoted as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone. This study aimed to characterize the absorption, metabolism, and excretion of ezetimibe in healthy male volunteers. Ezetimibe was found to be rapidly absorbed and extensively conjugated following oral administration, with the primary circulating metabolite in plasma being SCH 60663, the glucuronide conjugate of ezetimibe. The study also observed enterohepatic recycling and reported that the pharmacokinetics of ezetimibe are consistent with extensive glucuronidation and enterohepatic recirculation (Patrick et al., 2002).

Radiotracer Development and Evaluation

This compound derivatives have been evaluated in the development of radiotracers for imaging specific receptors in clinical populations. One study evaluated a radiotracer, 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other conditions. The study involved injecting 11C-CS1P1 into healthy participants and monitoring safety events, organ radiation doses, and brain uptake. No adverse events were observed, and the liver was identified as the critical organ from dosimetry analysis. Brain uptake was predominantly seen in gray matter and correlated with regional S1PR1 RNA expression, supporting the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations and permitting repeated measures in the same participants (Brier et al., 2022).

Mechanism of Action

While the specific mechanism of action for 1-(4-Fluorobenzoyl)azetidin-3-ol is not found, azetidines are known for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .

Safety and Hazards

While specific safety data for 1-(4-Fluorobenzoyl)azetidin-3-ol is not available, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry. They also have important prospects in catalytic processes and as candidates for ring-opening and expansion reactions . This suggests that 1-(4-Fluorobenzoyl)azetidin-3-ol could have potential future applications in these areas.

properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGXHLPIFJWGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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